1-Heptyn-3-ol, (3R)-
CAS No.: 51703-65-2
Cat. No.: VC17053439
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51703-65-2 |
---|---|
Molecular Formula | C7H12O |
Molecular Weight | 112.17 g/mol |
IUPAC Name | (3R)-hept-1-yn-3-ol |
Standard InChI | InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m0/s1 |
Standard InChI Key | SHSFXAVQBIEYMK-ZETCQYMHSA-N |
Isomeric SMILES | CCCC[C@H](C#C)O |
Canonical SMILES | CCCCC(C#C)O |
Introduction
Chemical Identity and Structural Properties
Chemical Name: (3R)-1-Heptyn-3-ol
CAS Registry Number: 7383-19-9
Molecular Formula:
IUPAC Name: (3R)-Hept-1-yn-3-ol
Stereochemistry: The (3R) configuration denotes the spatial arrangement of the hydroxyl group on the third carbon, imparting chirality to the molecule. This enantiomer is distinct from its (3S)-counterpart, which exhibits different reactivity in stereoselective reactions .
Table 1: Physicochemical Properties of (3R)-1-Heptyn-3-ol
The compound’s terminal alkyne group () and hydroxyl functionality enable diverse reactivity, including participation in Sonogashira couplings, hydrogenation, and oxidation reactions. Its chirality makes it valuable for studying stereochemical outcomes in catalytic processes .
Synthetic Methodologies
Catalytic Asymmetric Synthesis
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Asymmetric Reduction of Prochiral Ketones:
A prochiral ketone precursor, such as 1-heptyn-3-one, could undergo catalytic hydrogenation using chiral catalysts. For example, Ru-BINAP complexes or enzymes like alcohol dehydrogenases (ADHs) have been employed for enantioselective reductions of ketones to secondary alcohols . The use of or with chiral ligands may also induce stereocontrol, though yields and enantiomeric excess (ee) would depend on reaction optimization . -
Alkyne Functionalization:
Introducing the alkyne group via nucleophilic addition to epoxides or carbonyl compounds could precede stereoselective hydroxylation. For instance, a Grignard reagent (e.g., ethynylmagnesium bromide) might react with a chiral epoxide to install the alkyne and hydroxyl groups in a single step .
Biocatalytic Approaches
Recent advances in enzyme-mediated synthesis offer promising avenues. Lipases and ketoreductases have demonstrated efficacy in resolving racemic mixtures of secondary alcohols. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 1-heptyn-3-ol via transesterification, selectively acylating one enantiomer while leaving the other unreacted . Such methods align with green chemistry principles, minimizing waste and hazardous reagents .
Stereochemical Behavior and Reactivity
Influence of Chirality on Reactivity
The (3R)-configuration profoundly impacts the compound’s interactions in chiral environments. In catalytic cycles, the spatial arrangement of the hydroxyl group dictates substrate binding to metal centers or enzyme active sites. For example, in Sharpless epoxidation or enzymatic oxidations, the (3R)-enantiomer may exhibit distinct reaction rates or product distributions compared to its (3S)-counterpart .
Spectroscopic Characterization
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NMR Spectroscopy:
NMR signals for the hydroxyl proton ( 1.5–2.0 ppm) and alkyne proton ( 2.0–2.5 ppm) are characteristic. The coupling constants between C3 and adjacent carbons provide insights into the stereochemistry . -
Optical Rotation:
The specific rotation () of (3R)-1-Heptyn-3-ol remains unreported but is expected to differ significantly from its enantiomer, aiding in chiral purity assessment .
Hazard Category | Description |
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Flammability | Flammable liquid (Flash point 59 °C) |
Toxicity | Harmful if swallowed (H302) |
Environmental Impact | Toxic to aquatic life (H411) |
Storage Recommendations | Store at 2–8 °C in airtight containers |
Handling requires PPE (gloves, goggles) and adequate ventilation. Spills should be contained using inert absorbents and disposed of following local regulations .
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